N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide
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Overview
Description
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a piperidine ring, a tetraazolo pyridine ring, and a dimethoxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethoxybenzyl Group: This step involves the use of 3,4-dimethoxybenzyl chloride in the presence of a base to attach the dimethoxybenzyl group to the piperidine ring.
Construction of the Tetraazolo Pyridine Ring: This is usually done through a series of cyclization reactions involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine and tetraazolo pyridine intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 1-(3,4-Dimethoxybenzyl)piperazine
Uniqueness
N-[1-(3,4-dimethoxybenzyl)-4-piperidyl][1,2,3,4]tetraazolo[1,5-a]pyridine-6-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H24N6O3 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]tetrazolo[1,5-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C20H24N6O3/c1-28-17-5-3-14(11-18(17)29-2)12-25-9-7-16(8-10-25)21-20(27)15-4-6-19-22-23-24-26(19)13-15/h3-6,11,13,16H,7-10,12H2,1-2H3,(H,21,27) |
InChI Key |
MBYBQXSCVJMWRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=CN4C(=NN=N4)C=C3)OC |
Origin of Product |
United States |
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